

An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

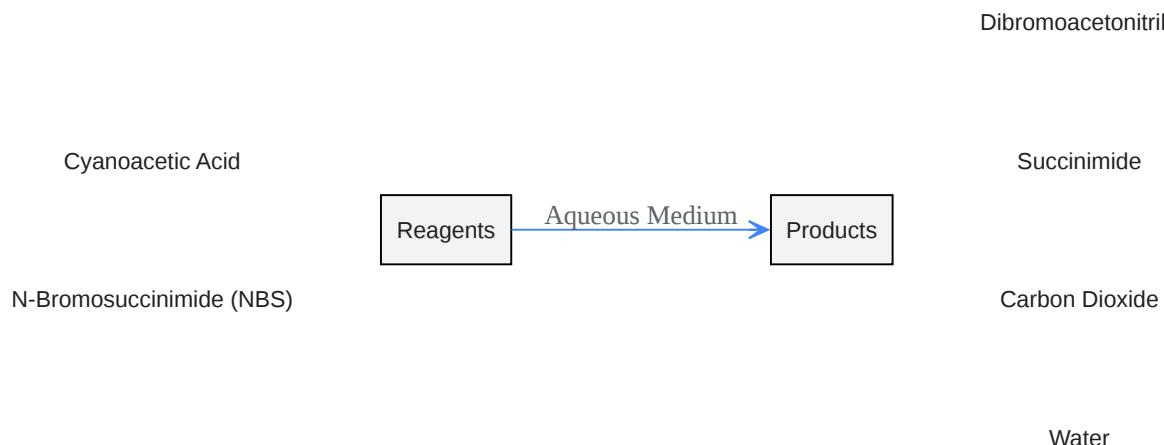
Compound Name: **Dibromoacetonitrile**

Cat. No.: **B109444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Dibromoacetonitrile (DBAN), a halogenated nitrile, is a compound of interest due to its prevalence as a disinfection byproduct in drinking water and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **dibromoacetonitrile**. It includes a well-established experimental protocol for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted spectroscopic analysis for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry, as well as professionals involved in drug discovery and development where halogenated intermediates are often employed.

Synthesis of Dibromoacetonitrile

A common and reliable method for the laboratory-scale synthesis of **dibromoacetonitrile** involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).^{[1][2]} This method is advantageous due to its relatively mild conditions and good yields.

Reaction Scheme

The overall reaction can be depicted as follows:

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **dibromoacetonitrile**.

Experimental Protocol

The following protocol is adapted from a procedure published in *Organic Syntheses*.^[1]

Materials:

- Cyanoacetic acid (0.75 mole)
- N-Bromosuccinimide (1.5 moles)
- Water
- Methylene chloride
- 5% Sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

- In a 2-liter beaker, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 mL of cold water.
- With vigorous mechanical stirring, add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes. The reaction is slightly exothermic, and **dibromoacetonitrile** will begin to separate as a heavy oil.
- Continue stirring for about 20 minutes to complete the reaction.
- Place the beaker in an ice bath and allow it to cool for 2 hours. This will cause the succinimide byproduct to precipitate.
- Collect the precipitated succinimide by filtration through a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.
- Separate the lower organic layer from the filtrate and extract the aqueous phase with two 25-mL portions of methylene chloride.
- Combine the organic layer and the extracts. Wash the combined organic phase vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
- Dry the organic layer over 10 g of anhydrous sodium sulfate for several hours. It is advisable to protect the solution from light by wrapping the flask with aluminum foil.[1]
- Remove the methylene chloride by distillation at atmospheric pressure, heating the distillation pot to 75°C.
- Distill the remaining colorless oil under reduced pressure. Collect the **dibromoacetonitrile** fraction at 70–72°C/20 mmHg.

Expected Yield: 112–129 g (75–87%).[1]

Characterization of Dibromoacetonitrile

A thorough characterization is essential to confirm the identity and purity of the synthesized **dibromoacetonitrile**. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **dibromoacetonitrile**.

Property	Value	Reference
Molecular Formula	C ₂ HBr ₂ N	[3]
Molecular Weight	198.84 g/mol	[3]
Appearance	Colorless to pale-yellow liquid	[2]
Odor	Organohalide odor	[2]
Density	2.369 g/cm ³ at 20°C	[2]
Boiling Point	169°C at 760 mmHg; 68°C at 24 mmHg	[2]
Refractive Index (n _D ²⁵)	1.540–1.542	[1]
Solubility	Slightly soluble in water	[2]
Vapor Pressure	0.3 mmHg at 25°C	[2]
log P (Octanol/Water)	0.420	[2]

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, allowing for structural elucidation and confirmation.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **dibromoacetonitrile**, both ¹H and ¹³C NMR are informative.

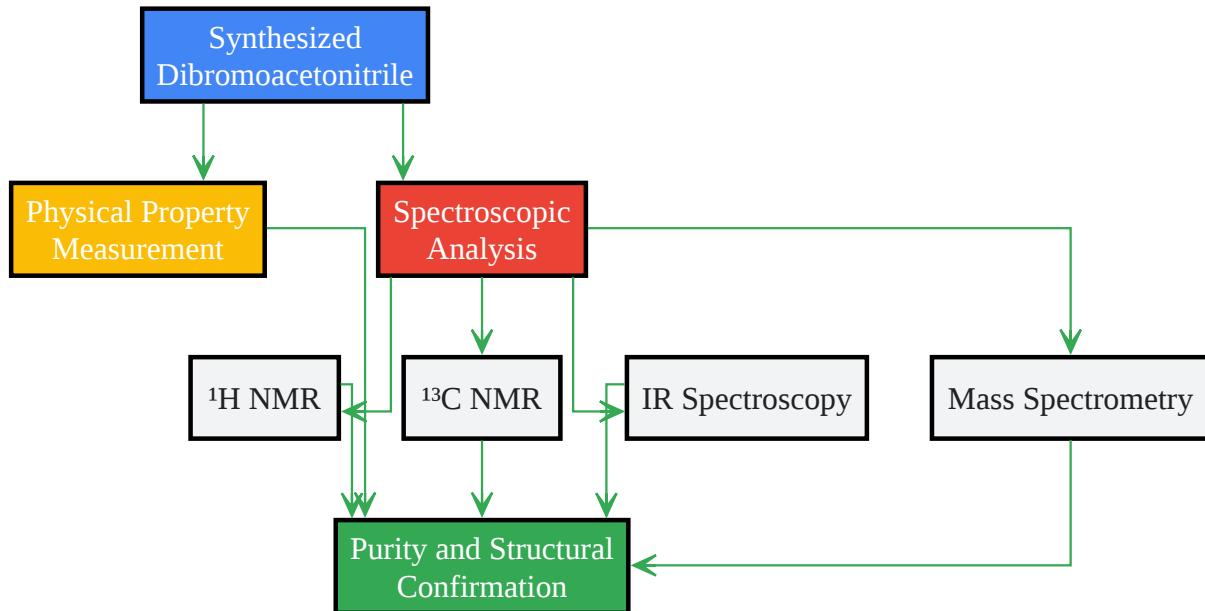
Nucleus	Chemical Shift (δ , ppm)	Solvent	Multiplicity	Assignment
^1H	~6.5	CDCl_3	Singlet	$-\text{CHBr}_2$
^{13}C	~115	CD_2Cl_2	Singlet	$-\text{CN}$
^{13}C	~25	CD_2Cl_2	Singlet	$-\text{CHBr}_2$

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibromoacetonitrile** exhibits characteristic absorption bands.

Frequency (cm ⁻¹)	Intensity	Assignment
~2260	Medium	$\text{C}\equiv\text{N}$ stretch
~1220	Strong	C-H bend
~700-800	Strong	C-Br stretch

Data interpreted from typical values for nitriles and halogenated alkanes.


Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of **dibromoacetonitrile** shows a characteristic pattern due to the isotopic abundance of bromine (^{79}Br and ^{81}Br).

m/z	Relative Intensity	Assignment
197/199/201	Moderate	$[\text{M}]^+$ (Molecular ion)
118/120	High	$[\text{M-Br}]^+$
39	High	$[\text{CH}_2\text{N}]^+$

The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments with a ratio of approximately 1:2:1.

Characterization Workflow

The logical flow for the characterization of synthesized **dibromoacetonitrile** is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dibromoacetonitrile | C₂HBr₂N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b109444#synthesis-and-characterization-of-dibromoacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com